4-(5-Chloro-2-methylphenyl)-2-methylbut-3-YN-2-OL
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity.Scientific Research Applications
Photolysis in Organic Synthesis
Research demonstrates the potential of chlorinated anilines in photostable reactions, leading to the formation of complex organic structures through photoheterolysis. Such mechanisms could imply applications in synthesizing derivatives of the molecule , offering pathways for creating new organic compounds (Guizzardi et al., 2001).
Catalysis and Polymerization
Studies on monosubstituted α-hydroxyacetylenes reveal the utility of catalytic processes in the dimerization of similar molecules, suggesting applications in materials science and polymer chemistry. This hints at the molecule's potential role in forming new polymeric materials or as a monomer in specialized polymer synthesis (Singer & Wilkinson, 1968).
Chemical Sensing and Molecular Recognition
Research on molecules containing phenol hydroxyl and 1,3,4-oxadiazole groups for fluoride sensing demonstrates applications in chemical sensing. This suggests the potential for derivatives of the target molecule to serve in developing new chemosensors, particularly for environmental monitoring and analytical chemistry (Ma et al., 2013).
Antimalarial and Anticancer Research
Compounds with similar structural motifs have been explored for their antimalarial and anticancer activities, indicating potential pharmaceutical applications. Studies reveal structure-activity relationships critical for developing new therapeutic agents (Werbel et al., 1986).
Molecular Engineering and Self-Assembly
Investigations into the crystal structures of di-n-butyltin(IV) complexes offer insights into the molecule's potential applications in molecular engineering and the design of self-assembled materials. This could extend to the development of novel nanomaterials and functional molecular architectures (Baul et al., 2009).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.
Future Directions
This could involve potential applications of the compound, areas for further research, and any improvements that could be made to its synthesis.
I hope this helps! If you have any other questions or need further clarification, feel free to ask.
properties
IUPAC Name |
4-(5-chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c1-9-4-5-11(13)8-10(9)6-7-12(2,3)14/h4-5,8,14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSFKKMBWWUESP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C#CC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675396 | |
Record name | 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-2-methylphenyl)-2-methylbut-3-YN-2-OL | |
CAS RN |
1187385-73-4 | |
Record name | 4-(5-Chloro-2-methylphenyl)-2-methylbut-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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